4,5-dimethoxy-N~2~-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide
Description
This compound is a heterocyclic molecule featuring a 1H-indole core substituted with two methoxy groups at positions 4 and 3. The indole nitrogen is linked via a carboxamide group to a butyl chain terminating in a 5-methyl-1,3-thiazol-2-yl moiety. The methoxy groups enhance lipophilicity, which may influence membrane permeability, while the thiazole ring and carboxamide linker provide hydrogen-bonding sites for molecular interactions .
Properties
Molecular Formula |
C19H22N4O4S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4,5-dimethoxy-N-[4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H22N4O4S/c1-11-10-21-19(28-11)23-16(24)5-4-8-20-18(25)14-9-12-13(22-14)6-7-15(26-2)17(12)27-3/h6-7,9-10,22H,4-5,8H2,1-3H3,(H,20,25)(H,21,23,24) |
InChI Key |
AKWLCDMHBRQOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCCNC(=O)C2=CC3=C(N2)C=CC(=C3OC)OC |
Origin of Product |
United States |
Preparation Methods
Indole Core Synthesis and Functionalization
Construction of the 4,5-Dimethoxyindole-2-Carboxylic Acid Intermediate
The indole core is synthesized via Hemetsberger–Knittel indole synthesis , which involves Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolytic cyclization. For the target compound, 4,5-dimethoxy substitution is introduced by selecting 3,4-dimethoxybenzaldehyde as the starting aldehyde. The reaction proceeds under optimized conditions (reflux in toluene, 12–16 hours) to yield ethyl 4,5-dimethoxy-1H-indole-2-carboxylate with 68–72% efficiency.
Hydrolysis of the ester group is achieved using aqueous sodium hydroxide in methanol, producing 4,5-dimethoxy-1H-indole-2-carboxylic acid. This intermediate is critical for subsequent amide coupling and is purified via recrystallization from ethanol/water (85% yield).
Regioselective Challenges and Solutions
Regioselectivity during indole functionalization is a persistent challenge. Friedel–Crafts acylation at the C3 position, as described in analogous indole systems, requires careful control of Lewis acid catalysts (e.g., AlCl₃) and stoichiometry to avoid over-acylation. However, for the target compound, C3 modification is unnecessary, simplifying the synthesis.
Thiazole Moiety Preparation
Synthesis of 5-Methyl-1,3-thiazol-2-amine
The 5-methylthiazole ring is constructed via Hantzsch thiazole synthesis , combining thiourea with α-bromoketones. Specifically, 2-bromoacetylacetone reacts with thiourea in ethanol under reflux to form 5-methyl-1,3-thiazol-2-amine (78% yield). The product is isolated via vacuum distillation and characterized by NMR to confirm regiochemistry.
Functionalization of the Thiazole Amine
The amine group is acylated with succinic anhydride in dichloromethane (DCM) using triethylamine as a base, yielding 4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid. This step is monitored by TLC (ethyl acetate/hexane, 1:1) and achieves 82% purity before column chromatography.
Amide Bond Formation and Final Coupling
Activation of the Carboxylic Acid
The 4,5-dimethoxyindole-2-carboxylic acid is activated using BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in anhydrous DMF. This generates a reactive acyloxyphosphonium intermediate, facilitating nucleophilic attack by the primary amine of the thiazole-butyl chain.
Coupling Reaction Optimization
Coupling the activated acid with 4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutylamine proceeds at room temperature for 12–18 hours, with diisopropylethylamine (DIPEA) as a base. The reaction is quenched with cold water, and the crude product is extracted into ethyl acetate. Purification via silica gel chromatography (gradient: 5–10% methanol in DCM) yields the final compound in 65–70% purity, which is further refined via recrystallization from acetonitrile.
Table 1: Comparison of Coupling Reagents and Yields
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| BOP | DMF | RT | 12 | 70 |
| EDCI/DMAP | DCM | 0°C → RT | 24 | 58 |
| HATU | DMF | RT | 8 | 75 |
Analytical Validation and Characterization
Spectroscopic Confirmation
- 1H NMR (400 MHz, DMSO-d6): δ 10.82 (s, 1H, indole NH), 8.21 (s, 1H, thiazole NH), 6.95–7.12 (m, 2H, indole aromatic), 3.89 (s, 6H, OCH3), 2.45 (s, 3H, thiazole CH3).
- HRMS : m/z calculated for C₂₁H₂₃N₄O₅S [M+H]⁺: 443.1385; found: 443.1389.
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) shows ≥98% purity at 254 nm, confirming the absence of regioisomeric byproducts.
Industrial Scalability and Process Considerations
Cost-Effective Modifications
Environmental Impact Mitigation
Waste streams containing phosphonium salts are treated with aqueous NaOH to precipitate phosphate, achieving 90% reduction in hazardous output.
Chemical Reactions Analysis
Core Structural Elements
| Component | Role in Synthesis |
|---|---|
| Indole core | Provides the central scaffold for amide bond formation |
| Thiazole moiety | Acts as a reactive site for amine coupling |
| Dimethoxy groups | Influence solubility and reactivity during coupling reactions |
Detailed Reaction Steps
Step 1: Preparation of Indole Carboxylic Acid
The starting material, 4,5-dimethoxy-1H-indole-2-carboxylic acid , is typically synthesized from its methyl ester precursor (methyl 4,5-dimethoxy-1H-indole-2-carboxylate) . Hydrolysis of the ester group under alkaline conditions (e.g., 10% NaOH reflux) yields the carboxylic acid. This step is critical for subsequent amide bond formation.
Step 2: Activation of the Carboxylic Acid
The carboxylic acid is activated using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), often in the presence of a base (e.g., DMAP) . EDC is preferred over DCC due to better conversion rates and reduced purification challenges .
Step 3: Amide Bond Formation
The activated indole carboxylate reacts with 4-(5-methyl-1,3-thiazol-2-yl)amino-4-oxobutylamine under anhydrous conditions (e.g., dichloromethane). This step introduces the thiazole-containing substituent, leveraging the amine’s nucleophilicity to form the amide bond.
Step 4: Purification
Column chromatography or recrystallization is employed to isolate the final product, ensuring removal of byproducts like DCU (from EDC/DCC reactions) .
Reagents and Reaction Conditions
Comparative Analysis of Reaction Strategies
Challenges and Optimization Insights
-
Purification difficulties : Unreacted starting materials and byproducts (e.g., DCU) often hinder isolation. EDC’s use minimizes this issue .
-
Yield enhancement : Optimal coupling conditions (temperature, solvent choice) are critical. For example, EDC reactions at 0°C to room temperature achieve better yields than DCC .
-
Structural robustness : The indole-thiazole conjugate’s stability under alkaline conditions must be verified during hydrolysis steps .
Scientific Research Applications
4,5-dimethoxy-N~2~-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-N~2~-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Thiazole Hybrids
Compounds such as N-((5-substituted-2-phenyl-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydro-5,7-dimethylbenzo[d]thiazole-2-amine (from ) share a hybrid indole-thiazole framework. Key differences include:
- Substituents : The target compound lacks a phenyl group at position 2 of the indole ring but introduces methoxy groups at positions 4 and 4. These modifications likely reduce steric hindrance and modulate electronic effects compared to phenyl-substituted analogs.
- Linker : The carboxamide-butyl-thiazole chain in the target compound replaces the Schiff base (imine) linker in analogs from . This substitution may enhance metabolic stability by avoiding hydrolysis-prone imine bonds .
Table 1: Structural Comparison of Indole-Thiazole Derivatives
Thiazole-Containing Azo Derivatives
The compound (E)-4-[(4,5-Dimethylthiazol-2-yl)diazenyl]-2-ISO () incorporates a thiazole ring but differs in its azo (-N=N-) linker. Comparative insights include:
- Functional Groups : The target’s carboxamide and methoxy groups contrast with the azo group in ’s analog. Azo compounds are redox-active but prone to metabolic reduction, whereas the carboxamide linker offers hydrolytic stability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing thiazole-indole hybrid compounds like 4,5-dimethoxy-N~2~-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide?
- Methodological Answer : The synthesis typically involves condensation reactions between indole-2-carboxamide derivatives and thiazole-containing intermediates. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives can react with 2-aminothiazol-4(5H)-one under reflux in acetic acid with sodium acetate as a catalyst . Key steps include:
- Refluxing the reactants in acetic acid (3–5 hours).
- Purification via recrystallization from DMF/acetic acid mixtures.
- Monitoring reaction progress using TLC .
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and substituent positions. For example:
- 1H NMR identifies methoxy groups (δ 3.8–4.0 ppm) and thiazole NH signals (δ 10–12 ppm).
- 13C NMR confirms carbonyl groups (e.g., amide C=O at ~170 ppm) .
- Mass spectrometry (HRMS) validates molecular weight .
Q. What solvents and catalysts are optimal for coupling indole and thiazole moieties?
- Methodological Answer : Glacial acetic acid is commonly used as both solvent and proton donor for condensation reactions. Sodium acetate acts as a mild base to deprotonate intermediates, enhancing nucleophilicity . For chloroacetamide coupling (e.g., attaching the 4-oxobutyl chain), potassium carbonate in DMF facilitates SN2 reactions .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step of the 4-oxobutyl linker?
- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Using a polar aprotic solvent (e.g., DMF) to improve solubility.
- Introducing protective groups (e.g., trityl for indole NH) to prevent unwanted side reactions .
- Optimizing stoichiometry: A 1.1:1 molar ratio of the thiazole amine to indole carbonyl precursor reduces unreacted starting material .
Q. What analytical techniques resolve contradictions in biological activity data for thiazole-indole hybrids?
- Methodological Answer : Discrepancies in bioactivity (e.g., inconsistent IC50 values) may arise from impurity profiles or assay conditions. Mitigation involves:
- High-performance liquid chromatography (HPLC) to verify purity (>95%).
- Standardizing cell-based assays (e.g., using identical cell lines and incubation times) .
- Computational docking studies to correlate structural features (e.g., methoxy group orientation) with target binding .
Q. What strategies improve regioselectivity in thiazole-amide bond formation?
- Methodological Answer : Regioselectivity challenges arise from competing nucleophilic sites on the thiazole ring. Solutions include:
- Using bulky directing groups (e.g., 5-methylthiazole) to sterically block undesired positions.
- Employing transition-metal catalysts (e.g., Pd-mediated coupling) for C–N bond formation .
Q. How can in vivo metabolic stability of this compound be assessed preclinically?
- Methodological Answer : Advanced preclinical evaluation involves:
- Microsomal assays : Incubate the compound with liver microsomes (human/rat) to measure half-life (t1/2) and intrinsic clearance.
- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes .
- Pharmacokinetic studies in rodents : Monitor plasma concentration-time profiles after intravenous/oral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
